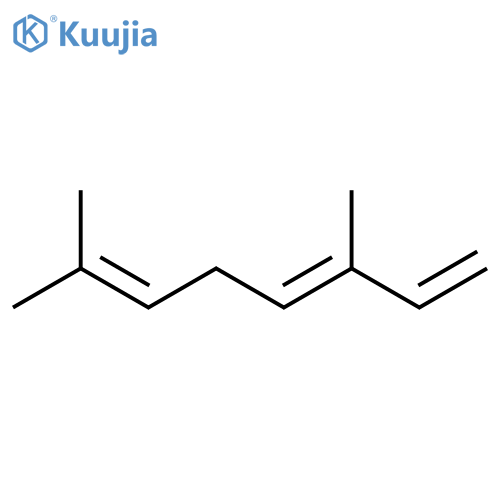Cas no 11022-64-3 (1,3,6-Octatriene, 3,7-dimethyl-)

11022-64-3 structure
商品名:1,3,6-Octatriene, 3,7-dimethyl-
CAS番号:11022-64-3
MF:C10H16
メガワット:136.234043121338
CID:5612560
1,3,6-Octatriene, 3,7-dimethyl- 化学的及び物理的性質
名前と識別子
-
- β-Ocimene (6CI)
- 3,7-Dimethyl-1,3,6-octatriene
- 1,3,6-Octatriene, 3,7-dimethyl-
-
- インチ: 1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
- InChIKey: IHPKGUQCSIINRJ-CSKARUKUSA-N
- ほほえんだ: C/C(/C)=C/C/C=C(\C)/C=C
1,3,6-Octatriene, 3,7-dimethyl- 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
11022-64-3 (1,3,6-Octatriene, 3,7-dimethyl-) 関連製品
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
